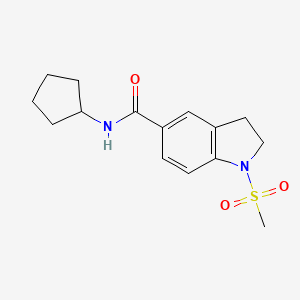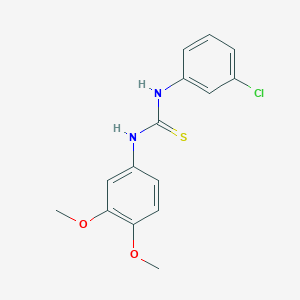
3-(3-chlorophenyl)-N-cyclooctylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-cyclooctylacrylamide, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. ACPA belongs to the class of cannabinoids, which are compounds that interact with the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune response.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-cyclooctylacrylamide has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has been shown to have analgesic effects in animal models of pain. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has also been shown to have anti-inflammatory effects in animal models of inflammation. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
3-(3-chlorophenyl)-N-cyclooctylacrylamide interacts with the endocannabinoid system in the body. The endocannabinoid system consists of two main receptors, CB1 and CB2. 3-(3-chlorophenyl)-N-cyclooctylacrylamide selectively binds to the CB1 receptor, which is primarily located in the central nervous system. 3-(3-chlorophenyl)-N-cyclooctylacrylamide activates the CB1 receptor, which leads to the inhibition of neurotransmitter release and the modulation of various physiological processes, including pain, inflammation, and immune response.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-cyclooctylacrylamide has been shown to have several biochemical and physiological effects. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has been shown to reduce pain and inflammation in animal models of pain and inflammation. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has been shown to modulate the immune response in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)-N-cyclooctylacrylamide has several advantages for lab experiments. 3-(3-chlorophenyl)-N-cyclooctylacrylamide is a selective CB1 receptor agonist, which allows for the specific activation of the CB1 receptor. 3-(3-chlorophenyl)-N-cyclooctylacrylamide is also highly potent, which allows for the use of lower concentrations in lab experiments. However, 3-(3-chlorophenyl)-N-cyclooctylacrylamide has some limitations for lab experiments. 3-(3-chlorophenyl)-N-cyclooctylacrylamide is not water-soluble, which limits its use in aqueous solutions. 3-(3-chlorophenyl)-N-cyclooctylacrylamide also has a short half-life, which requires frequent dosing in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-chlorophenyl)-N-cyclooctylacrylamide. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. Further studies are needed to determine the optimal dosing and administration of 3-(3-chlorophenyl)-N-cyclooctylacrylamide for these diseases. 3-(3-chlorophenyl)-N-cyclooctylacrylamide also has potential applications in the study of the endocannabinoid system and its role in various physiological processes. Further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-(3-chlorophenyl)-N-cyclooctylacrylamide. 3-(3-chlorophenyl)-N-cyclooctylacrylamide also has potential applications in the development of novel cannabinoid-based therapeutics. Further studies are needed to identify other selective CB1 receptor agonists and to optimize their pharmacological properties.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-N-cyclooctylacrylamide involves several steps. The first step involves the reaction of cyclooctylamine with acryloyl chloride to form N-cyclooctylacrylamide. The second step involves the reaction of N-cyclooctylacrylamide with thionyl chloride and 3-chlorophenylboronic acid to form 3-(3-chlorophenyl)-N-cyclooctylacrylamide. The purity of 3-(3-chlorophenyl)-N-cyclooctylacrylamide can be increased by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-cyclooctylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c18-15-8-6-7-14(13-15)11-12-17(20)19-16-9-4-2-1-3-5-10-16/h6-8,11-13,16H,1-5,9-10H2,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAHJRZVDYJXBN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-cyclooctylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)



![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)

![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)